molecular formula C20H16O8 B1238734 5,6-Dimethoxysterigmatocystin CAS No. 65176-75-2

5,6-Dimethoxysterigmatocystin

Cat. No.: B1238734
CAS No.: 65176-75-2
M. Wt: 384.3 g/mol
InChI Key: RSPJLZQIZABVSE-UHFFFAOYSA-N
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Description

5, 6-Dimethoxysterigmatocystin belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. 5, 6-Dimethoxysterigmatocystin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 5, 6-dimethoxysterigmatocystin is primarily located in the membrane (predicted from logP).

Properties

CAS No.

65176-75-2

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

15-hydroxy-11,17,18-trimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-13-one

InChI

InChI=1S/C20H16O8/c1-23-10-7-11-13(8-4-5-26-20(8)27-11)18-15(10)16(22)14-9(21)6-12(24-2)17(25-3)19(14)28-18/h4-8,20-21H,1-3H3

InChI Key

RSPJLZQIZABVSE-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC)OC

melting_point

253-254°C

Key on ui other cas no.

65176-75-2

physical_description

Solid

Synonyms

5,6-dimethoxysterigmatocystin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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